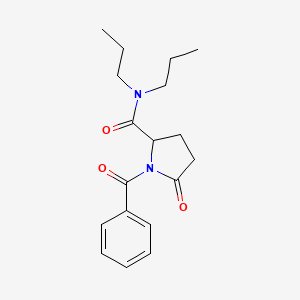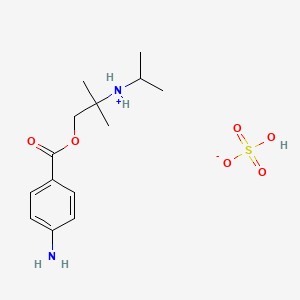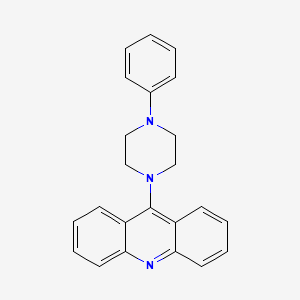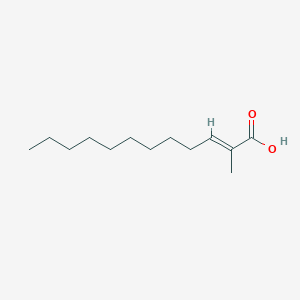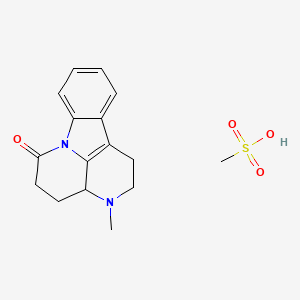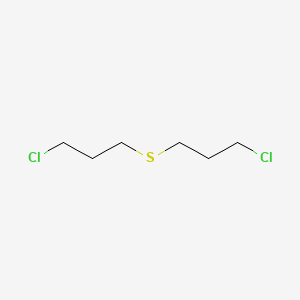
Propane, 1,1'-thiobis(3-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 1,1’-thiobis(3-chloro-) is a chemical compound with the molecular formula C₆H₁₂Cl₂S and a molecular weight of 187.13 g/mol . . This compound is characterized by the presence of two 3-chloropropyl groups attached to a sulfur atom, forming a sulfide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propane, 1,1’-thiobis(3-chloro-) can be synthesized through the reaction of 3-chloropropanol with thionyl chloride, followed by the reaction with sodium sulfide. The reaction conditions typically involve:
Reaction of 3-chloropropanol with thionyl chloride: This step converts 3-chloropropanol to 3-chloropropyl chloride.
Reaction with sodium sulfide: The 3-chloropropyl chloride is then reacted with sodium sulfide to form Propane, 1,1’-thiobis(3-chloro-).
Industrial Production Methods
The industrial production of Propane, 1,1’-thiobis(3-chloro-) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propane, 1,1’-thiobis(3-chloro-) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The sulfide linkage can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. These reactions are usually performed under mild to moderate conditions.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, the major products can include 3-hydroxypropyl sulfide, 3-aminopropyl sulfide, or 3-mercaptopropyl sulfide.
Oxidation Reactions: The major products include sulfoxides and sulfones, such as bis(3-chloropropyl) sulfoxide and bis(3-chloropropyl) sulfone.
Scientific Research Applications
Propane, 1,1’-thiobis(3-chloro-) has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of Propane, 1,1’-thiobis(3-chloro-) involves its ability to undergo substitution and oxidation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules. For example, in biological systems, it may interact with proteins or enzymes, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
Bis(3-chloropropyl) ether: Similar in structure but contains an ether linkage instead of a sulfide linkage.
Bis(3-chloropropyl) disulfide: Contains a disulfide linkage instead of a single sulfide linkage.
Bis(3-chloropropyl) sulfone: Contains a sulfone group instead of a sulfide linkage.
Uniqueness
Propane, 1,1’-thiobis(3-chloro-) is unique due to its specific sulfide linkage, which imparts distinct chemical reactivity and properties compared to similar compounds. Its ability to undergo both substitution and oxidation reactions makes it a versatile compound in various chemical and industrial applications.
Properties
CAS No. |
55882-21-8 |
|---|---|
Molecular Formula |
C6H12Cl2S |
Molecular Weight |
187.13 g/mol |
IUPAC Name |
1-chloro-3-(3-chloropropylsulfanyl)propane |
InChI |
InChI=1S/C6H12Cl2S/c7-3-1-5-9-6-2-4-8/h1-6H2 |
InChI Key |
VDTHWBLOSZIMMN-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCCCCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B13762029.png)
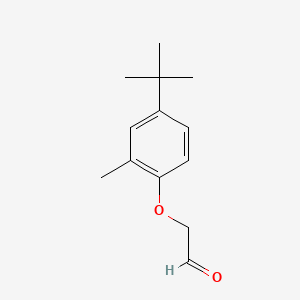
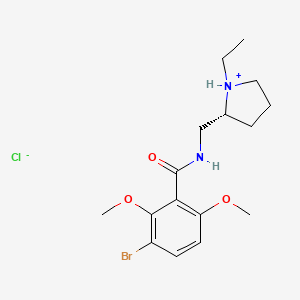

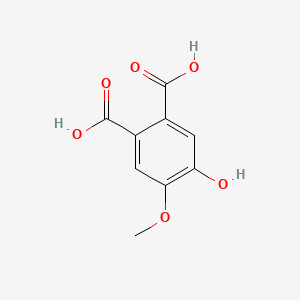
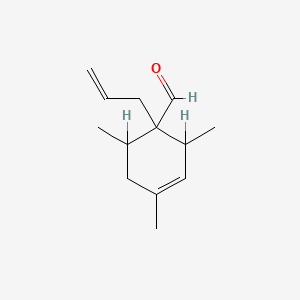
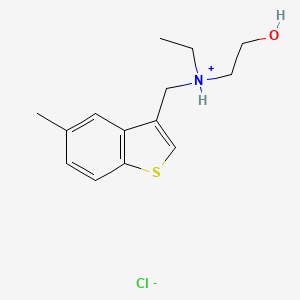
![N-{4-[(E)-(2-{(2Z)-2-[(4-Acetamidophenyl)methylidene]hydrazinecarbothioyl}hydrazinylidene)methyl]phenyl}acetamide](/img/structure/B13762074.png)

